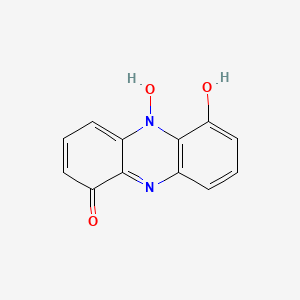

5,6-Dihydroxyphenazin-1(5H)-one

Description

5,6-Dihydroxyphenazin-1(5H)-one is a heterocyclic compound belonging to the phenazine family, characterized by a fused aromatic system comprising two benzene rings and a central pyrazine ring. The compound features hydroxyl groups at positions 5 and 6 and a ketone group at position 1. Phenazine derivatives are widely studied for their diverse applications in materials science, organic electronics, and medicinal chemistry due to their redox-active properties and π-conjugated systems.

Properties

CAS No. |

69-86-3 |

|---|---|

Molecular Formula |

C12H8N2O3 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

5,6-dihydroxyphenazin-1-one |

InChI |

InChI=1S/C12H8N2O3/c15-9-5-2-4-8-11(9)13-7-3-1-6-10(16)12(7)14(8)17/h1-6,16-17H |

InChI Key |

ZXBAHZGKYRGBPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N(C3=CC=CC(=O)C3=N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxidative Cyclization: One common method for synthesizing 5,6-Dihydroxyphenazin-1(5H)-one involves the oxidative cyclization of o-phenylenediamine derivatives. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or ferric chloride (FeCl3) under acidic conditions.

Aromatic Substitution: Another method involves the aromatic substitution of 5,6-dihydroxyindole with appropriate reagents to introduce the phenazine structure. This reaction often requires catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5,6-Dihydroxyphenazin-1(5H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium dichromate (K2Cr2O7).

Reduction: This compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium dichromate (K2Cr2O7)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Quinone derivatives

Reduction: Hydroquinone derivatives

Substitution: Various substituted phenazine derivatives

Scientific Research Applications

5,6-Dihydroxyphenazin-1(5H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives, which are important in the development of dyes, pigments, and organic semiconductors.

Biology: This compound has been studied for its antimicrobial properties, making it a potential candidate for developing new antibiotics.

Medicine: Research has shown that phenazine derivatives, including this compound, exhibit anticancer activity, making them valuable in cancer research and drug development.

Industry: It is used in the production of dyes and pigments due to its vibrant color properties. Additionally, it finds applications in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxyphenazin-1(5H)-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell membranes and interferes with essential metabolic processes, leading to cell death.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

The following analysis compares 5,6-Dihydroxyphenazin-1(5H)-one with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs

Key Observations :

- Phenazine vs.

- Triazinoindoles: These compounds (e.g., 6,8-halo-substituted derivatives) exhibit a triazine ring fused to indole, enabling halogen-dependent bioactivity (e.g., anticonvulsant effects) .

- Triazinone Derivatives: The triazinone core in features sulfur and methylamino groups, which may influence solubility and reactivity compared to the hydroxyl-rich phenazine analog .

Functional Properties

- Electrochemical Activity: Phenazines are redox-active, but hydroxyl groups in this compound may enhance solubility and stability compared to non-hydroxylated analogs.

- Biological Activity: Unlike triazinoindoles (anticonvulsant) or phenanthridinones (DNA-targeting), the biological role of this compound remains unexplored in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.